molecular formula C6H7N3O4 B1584864 Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate CAS No. 40361-79-3

Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate

Cat. No.: B1584864
CAS No.: 40361-79-3
M. Wt: 185.14 g/mol
InChI Key: BQTWOZOPNUFRHG-UHFFFAOYSA-N
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Description

Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate is a heterocyclic compound that belongs to the imidazole family This compound is characterized by the presence of a nitro group at the second position, a methyl group at the third position, and a carboxylate ester group at the fourth position of the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions typically include mild temperatures and the use of functional group-compatible reagents .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as nitration, esterification, and cyclization, followed by purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products:

    Reduction: Methyl 3-methyl-2-amino-3H-imidazole-4-carboxylate.

    Substitution: Various substituted imidazole derivatives.

    Oxidation: Methyl 3-carboxy-2-nitro-3H-imidazole-4-carboxylate.

Scientific Research Applications

Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of materials with specific properties, such as catalysts and sensors.

Mechanism of Action

The mechanism of action of methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreductive activation in hypoxic cells, leading to the formation of reactive intermediates that can damage cellular components . This property makes it a potential candidate for targeting hypoxic tumor cells in cancer therapy.

Comparison with Similar Compounds

Uniqueness: Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its ability to undergo bioreductive activation and form reactive intermediates sets it apart from other similar compounds.

Properties

IUPAC Name

methyl 3-methyl-2-nitroimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-8-4(5(10)13-2)3-7-6(8)9(11)12/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTWOZOPNUFRHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40878902
Record name 1-ME-2-NO2-5-MEOCARBONYL IMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40878902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40361-79-3
Record name Methyl 1-methyl-2-nitro-1H-imidazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40361-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-5-carboxylic acid, 1-methyl-2-nitro, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040361793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 40361-79-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=307220
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-ME-2-NO2-5-MEOCARBONYL IMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40878902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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